
Diantimony trioxide
Übersicht
Beschreibung
Diantimony trioxide, also known as antimony trioxide, is an inorganic compound with the chemical formula Sb₂O₃. It appears as a white crystalline solid and is primarily used in various industrial applications. This compound is found naturally in the minerals valentinite and senarmontite. This compound is known for its role as a flame retardant and its use in the production of polyethylene terephthalate (PET) plastics .
Wirkmechanismus
Target of Action
Senarmontite, also known as Diantimony trioxide, is an inorganic compound with the formula Sb2O3 . It is the most important commercial compound of antimony . The primary target of Senarmontite is thiol groups, especially vicinal dithiols . These groups are found in many enzymes and proteins, and their interaction with Senarmontite can lead to enzyme inhibition .
Mode of Action
Senarmontite interacts with its targets by reacting with thiol groups . This interaction can inhibit the function of enzymes and proteins that contain these groups . The compound’s mode of action is primarily due to its trivalent antimony form .
Biochemical Pathways
It is known that the compound can generate reactive oxygen species (ros), alter gene expression, and interfere with dna repair processes . These indirect mechanisms may exhibit dose-response thresholds .
Pharmacokinetics
It is known that the compound is bioavailable, as indicated by its effects in different species .
Result of Action
The interaction of Senarmontite with thiol groups can lead to enzyme inhibition, potentially disrupting normal cellular functions . Long-term inhalation exposure to Senarmontite has been associated with changes in lung function and structure, presumed to result from chronic inflammation and mild fibrosis .
Action Environment
The action, efficacy, and stability of Senarmontite can be influenced by various environmental factors. For instance, the compound is released to the environment via emissions to air, wastewater, surface water, and soil from manufacture, formulation, processing, use, and disposal of Senarmontite . Furthermore, the compound’s action can also be influenced by factors such as pH and temperature .
Biochemische Analyse
Biochemical Properties
It is known that trivalent antimony, which is present in Diantimony trioxide, can react with thiol groups, especially with vicinal dithiols . This suggests that this compound may interact with enzymes, proteins, and other biomolecules that contain these functional groups.
Cellular Effects
This compound has been found to have significant effects on cells. It is considered to be possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) . In vitro and in vivo studies have shown that this compound can induce biological effects that are characteristics of carcinogens . It has also been shown to have impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, when heated with carbon, this compound is reduced to antimony metal. With other reducing agents such as sodium borohydride or lithium aluminium hydride, the unstable and very toxic gas stibine is produced .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in the presence of zinc borate, this compound showed significant smoke suppression and synergistic flame retardancy properties in an epoxy-based intumescent fire-retardant coating .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Long-term inhalation of this compound dust caused lung tumors in female rats
Metabolic Pathways
It is known that microorganisms are capable of reducing Sb(V) through two metabolic pathways, i.e., respiratory and non-respiratory reductions .
Transport and Distribution
This compound is released to the environment via emissions to air, waste water, surface water and soil from manufacture, formulation, processing, use and disposal of this compound
Vorbereitungsmethoden
Diantimony trioxide can be synthesized through several methods:
Dry Method: This involves the roasting of antimony sulfide (Sb₂S₃) in a limited supply of air, which produces this compound as a white smoke.
Wet Method: This method includes the acid leaching of antimony ores followed by precipitation.
Industrial production typically involves the oxidation of antimony metal or the re-volatilization of crude antimony trioxide .
Analyse Chemischer Reaktionen
Diantimony trioxide undergoes various chemical reactions:
Reduction: It can be reduced to metallic antimony using reducing agents such as carbon at high temperatures.
Substitution: This compound reacts with halogens to form antimony trihalides (e.g., SbCl₃, SbBr₃).
Acid-Base Reactions: It dissolves in concentrated mineral acids to form corresponding salts and in alkalis to form antimonites.
Wissenschaftliche Forschungsanwendungen
Diantimony trioxide has a wide range of applications in scientific research and industry:
Flame Retardants: It is used as a synergist with halogenated flame retardants to enhance their effectiveness in textiles, plastics, and electronics.
Polyethylene Terephthalate (PET) Production: It acts as a catalyst in the production of PET plastics, which are widely used in food and beverage containers.
Pigments: It is used as a white pigment in paints and coatings.
Glass and Ceramics: It serves as a fining agent to remove bubbles and improve the quality of glass and ceramics.
Vergleich Mit ähnlichen Verbindungen
Diantimony trioxide can be compared with other antimony oxides and related compounds:
Antimony Pentoxide (Sb₂O₅): Unlike this compound, antimony pentoxide is a stronger oxidizing agent and is used in different applications such as catalysts and flame retardants.
Antimony Trisulfide (Sb₂S₃): This compound is used in pyrotechnics and as a pigment.
Arsenic Trioxide (As₂O₃): Similar in structure, arsenic trioxide is used in medicine, particularly in the treatment of acute promyelocytic leukemia.
This compound stands out due to its unique combination of properties, making it versatile in various industrial and scientific applications.
Eigenschaften
IUPAC Name |
antimony(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sb/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPGOEFPKIHBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Sb+3].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals | |
| Record name | Antimony oxide (Sb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1309-64-4, 1327-33-9, 12412-52-1 | |
| Record name | Antimony trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senarmontite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012412521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide (Sb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMONY TRIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P217481X5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does diantimony trioxide contribute to flame retardancy?
A1: this compound acts as a flame retardant primarily in the condensed phase. While its exact mechanism is complex, it's believed to involve the formation of antimony halides in the presence of halogenated flame retardants. These halides promote the formation of a char layer on the surface of the burning material, effectively starving the flame of fuel and oxygen. []
Q2: What is meant by the "synergistic effect" of this compound with other flame retardants?
A2: this compound often exhibits a synergistic effect when combined with halogenated flame retardants. This means that the combined flame-retardant effect is greater than the sum of their individual effects. For example, a combination of decabromodiphenyl oxide and this compound in PBT and HDPE was found to be more effective than either compound alone. [] This synergistic interaction allows for reduced loading of flame retardants while achieving the desired flame-retardant properties. [, ]
Q3: Can you give examples of other compounds that show synergistic effects with this compound in flame-retardant applications?
A3: Research highlights several compounds demonstrating synergistic effects with this compound:
- Zinc borate: When combined with this compound in flexible PVC, zinc borate significantly improves flame retardancy and smoke suppression. [] This combination also leads to enhanced mechanical properties compared to using this compound alone.
- Aluminum hydroxide: Incorporating aluminum hydroxide into an HDPE system containing decabromobiphenyl oxide and this compound allows for partial replacement of the latter two while maintaining the same flame-retardant effect. [] This substitution can potentially reduce the overall cost of the flame-retardant material.
- Ammonium polyphosphate: In conjunction with this compound, ammonium polyphosphate contributes to the intumescent properties of fire-retardant coatings for steel structures. [] Intumescent coatings swell upon exposure to heat, forming a thick, insulating char layer that protects the underlying material.
Q4: In what materials is this compound commonly used as a flame retardant?
A4: this compound finds applications in a wide range of materials, including:
- Polymers: This includes various thermoplastics like PBT, HDPE, PET, PA, and PVC, as well as thermosets like epoxy resins. [, , , , , , , , , , , , ]
- Textiles: this compound contributes to the flame retardancy of fabrics. []
- Coatings: It's used in intumescent fire-retardant coatings for steel structures and cables. [, ]
- Other applications: this compound is also found in ceramic bricks, rubber floorboards, and cable sheath insulation materials. [, , , ]
Q5: Are there concerns regarding the use of this compound in certain applications?
A5: Yes, the use of this compound raises concerns due to potential toxicity and environmental impact. Research has explored alternative flame retardants to address these concerns. [, ]
Q6: Can this compound be recovered and reused from waste materials?
A6: Yes, research has investigated pyrolysis-based technologies for recovering useful materials, including this compound, from epoxy resin molding compounds used in electronic components. [, ] The process involves heating the waste material in a controlled environment, leading to the decomposition and separation of components. The recovered this compound can potentially be reused as a filler in various applications, promoting resource efficiency and waste reduction.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is Sb2O3. It has a molecular weight of 291.52 g/mol.
Q8: What are the physical properties of this compound?
A8: this compound typically appears as a white, odorless powder. It has a melting point of 656 °C and a boiling point of 1425 °C. This compound is practically insoluble in water, which can be a factor in its application and environmental fate.
Q9: Are there any regulations regarding the use and handling of this compound?
A9: Yes, the use of this compound is subject to regulations due to its potential health and environmental risks. For instance, the European Union's REACH regulation requires registration, evaluation, and authorization of chemicals, including this compound. [] These regulations aim to ensure safe handling, use, and disposal of the compound.
Q10: What are the potential hazards associated with this compound?
A10: this compound is associated with several potential hazards:
Q11: Are there any alternatives to this compound in flame-retardant applications?
A11: Yes, research is ongoing to develop less toxic and more environmentally friendly alternatives to this compound. Some promising options include:
- Metal hydroxides: Aluminum hydroxide and magnesium hydroxide are widely used as halogen-free flame retardants. [, , ]
- Phosphorus-based flame retardants: Ammonium polyphosphate and other phosphorus-containing compounds offer effective flame retardancy. [, , , , ]
- Nitrogen-based flame retardants: Melamine and its derivatives are known for their intumescent flame-retardant properties. [, ]
- Inorganic flame retardants: Zinc borate, molybdenum trioxide, and other inorganic compounds are being explored as alternatives or synergists. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



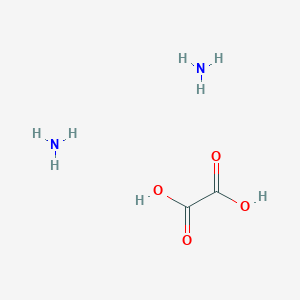
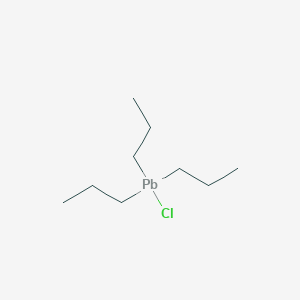
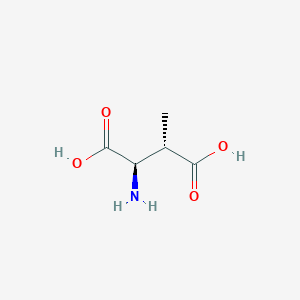
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)

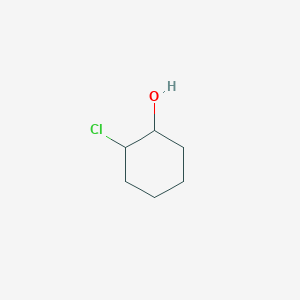
![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)
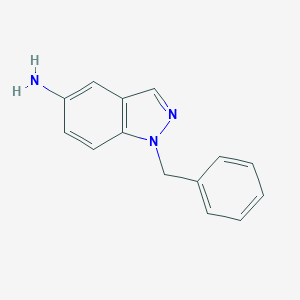

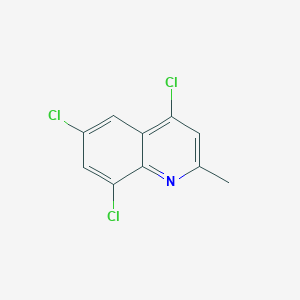

![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)

